3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom and two methyl groups attached to a pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common synthetic route includes the bromination of 5,6-dimethylpyrazolo[1,5-a]pyrimidine using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom, forming the parent pyrazolopyrimidine.
Electrophilic Addition: The presence of multiple reaction centers allows for electrophilic addition reactions, which can lead to the formation of various functionalized derivatives.
Common reagents used in these reactions include lithium diisopropylamide (LDA), sodium hydride (NaH), and various organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The bromine atom and the pyrazolopyrimidine core play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways and molecular interactions depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other similar compounds such as:
3-Bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: This compound features a phenyl group and a pyridinylmethyl substituent, which impart different chemical properties and biological activities.
6-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol:
Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have different ring structures and substituents, leading to varied biological activities and uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, which makes it a valuable compound for research and industrial applications.
Biological Activity
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolopyrimidine family and is characterized by a bromine atom and two methyl groups attached to its structure. Its unique molecular framework allows for diverse interactions with biological targets, leading to various pharmacological effects.
Chemical Structure and Properties
- IUPAC Name : 3-bromo-5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
- Molecular Formula : C₈H₈BrN₃O
- Molecular Weight : 242.07 g/mol
- CAS Number : 1429309-27-2
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom and the pyrazolopyrimidine core facilitate binding to molecular targets, influencing various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Antioxidant and Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit notable antioxidant and anti-inflammatory activities. For instance, a study highlighted the synthesis of C3-arylated derivatives that demonstrated comparable anti-inflammatory activity to the standard drug Indomethacin, with an effectiveness of 83.4% against inflammatory responses .
Enzyme Inhibition
This compound has shown potential as an inhibitor of monoamine oxidase B (MAO-B), an important target in neurodegenerative disorders. Preliminary biological evaluations revealed micromolar IC₅₀ values against MAO-B, suggesting its potential utility in treating conditions like Parkinson's disease .
Case Study 1: Synthesis and Evaluation of Derivatives
In a study focusing on the synthesis of C3-substituted derivatives of pyrazolo[1,5-a]pyrimidin-5-one, researchers utilized microwave-assisted Suzuki–Miyaura cross-coupling reactions. The resulting compounds were evaluated for their anti-inflammatory properties and demonstrated significant activity against inflammatory markers comparable to established drugs .
Case Study 2: Anticancer Activity
Another investigation explored the anticancer potential of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that compounds containing bromine substituents exhibited enhanced cytotoxic effects and synergistic activity when combined with doxorubicin, particularly in Claudin-low breast cancer subtypes .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Bromo-7-methoxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine | Methoxy group instead of carbonyl | Moderate anti-inflammatory |
6-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol | Hydroxyl group instead of carbonyl | Lower cytotoxicity compared to 3-bromo derivative |
The unique substitution pattern of this compound imparts distinct chemical and biological properties that enhance its pharmacological profile compared to similar compounds.
Properties
IUPAC Name |
3-bromo-5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-4-5(2)11-7-6(9)3-10-12(7)8(4)13/h3,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMQOTXVKKBILO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=CNN2C1=O)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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